molecular formula C14H15NO2 B14737376 4-Hydroxy-3-(3-methylbut-2-en-1-yl)quinolin-2(1H)-one CAS No. 6431-84-1

4-Hydroxy-3-(3-methylbut-2-en-1-yl)quinolin-2(1H)-one

Cat. No.: B14737376
CAS No.: 6431-84-1
M. Wt: 229.27 g/mol
InChI Key: MRUWSFRZTBISNQ-UHFFFAOYSA-N
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Description

4-Hydroxy-3-(3-methylbut-2-en-1-yl)quinolin-2(1H)-one is a quinoline derivative known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinoline core with a hydroxy group at position 4 and a 3-methylbut-2-en-1-yl substituent at position 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-3-(3-methylbut-2-en-1-yl)quinolin-2(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzophenone with an appropriate aldehyde, followed by cyclization and subsequent functional group modifications to introduce the hydroxy and 3-methylbut-2-en-1-yl groups.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3-(3-methylbut-2-en-1-yl)quinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.

    Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

4-Hydroxy-3-(3-methylbut-2-en-1-yl)quinolin-2(1H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of novel materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-(3-methylbut-2-en-1-yl)quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer effects could be due to the induction of apoptosis in cancer cells through the modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxyquinolin-2(1H)-one: Lacks the 3-methylbut-2-en-1-yl substituent.

    3-(3-Methylbut-2-en-1-yl)quinolin-2(1H)-one: Lacks the hydroxy group at position 4.

    Quinolin-2(1H)-one: Lacks both the hydroxy group and the 3-methylbut-2-en-1-yl substituent.

Uniqueness

4-Hydroxy-3-(3-methylbut-2-en-1-yl)quinolin-2(1H)-one is unique due to the presence of both the hydroxy group and the 3-methylbut-2-en-1-yl substituent, which confer distinct chemical properties and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-hydroxy-3-(3-methylbut-2-enyl)-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-9(2)7-8-11-13(16)10-5-3-4-6-12(10)15-14(11)17/h3-7H,8H2,1-2H3,(H2,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRUWSFRZTBISNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C2=CC=CC=C2NC1=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00715824
Record name 4-Hydroxy-3-(3-methylbut-2-en-1-yl)quinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00715824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6431-84-1
Record name 4-Hydroxy-3-(3-methylbut-2-en-1-yl)quinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00715824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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